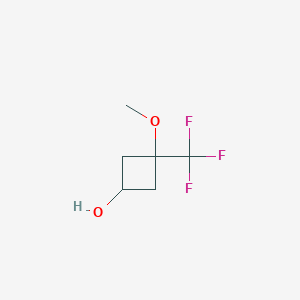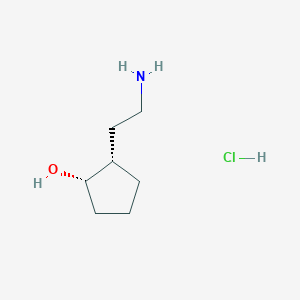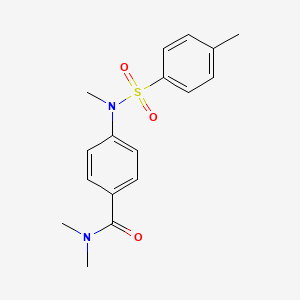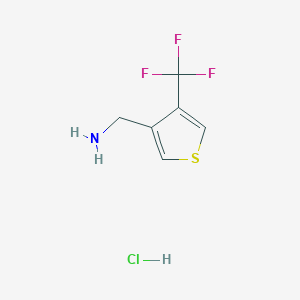
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is an intriguing compound known for its complex structure and versatile applications. This compound has gained attention in various fields due to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide typically involves multi-step procedures that include the formation of the quinazoline core, followed by acylation and subsequent introduction of the thiazole moiety.
Step 1: : Formation of the quinazoline core through cyclization reactions using appropriate starting materials and catalysts.
Step 2: : Acylation of the core compound to introduce the acetamide functionality.
Step 3: : Incorporation of the thiazole ring via coupling reactions under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized conditions to ensure yield and purity. This might involve:
Continuous flow reactors to enhance reaction efficiency.
Automated synthesis equipment to ensure reproducibility.
Rigorous purification processes like recrystallization and chromatography.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at specific positions, potentially modifying the quinazoline or thiazole rings.
Reduction: : Reduction reactions could target the carbonyl groups within the quinazoline structure.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed to modify substituent groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Utilizing reagents like halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed from These Reactions
Oxidation may yield various quinazoline derivatives with altered electronic properties.
Reduction typically results in the formation of alcohols or amines, depending on the extent of reduction.
Substitution reactions can lead to the synthesis of diverse analogues with different functional groups.
科学的研究の応用
The scientific research applications of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide are vast:
Chemistry
Used as a precursor for synthesizing other complex molecules.
Serves as a reagent in various organic transformations.
Biology
Acts as a ligand in biochemical assays to study enzyme kinetics and protein interactions.
Medicine
Potential therapeutic agent being explored for its pharmacological properties.
Could serve as a lead compound in drug discovery for treating specific diseases.
Industry
Utilized in the development of novel materials with specific properties.
May find applications in the production of dyes and pigments.
作用機序
The mechanism by which 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide exerts its effects is closely tied to its interaction with molecular targets.
Molecular Targets and Pathways Involved
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, altering their activity.
Receptor Modulation: : The compound could interact with specific receptors, influencing signaling pathways.
Pathway Inhibition: : It might interfere with metabolic pathways, affecting cellular processes.
類似化合物との比較
Comparing 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide with similar compounds can highlight its uniqueness:
Unique Features
The combination of a quinazoline and thiazole moiety provides a distinct scaffold.
The presence of specific functional groups influences its reactivity and binding properties.
Similar Compounds
2-(4-Aminophenyl)-6-methylbenzothiazole: : Shares the thiazole ring but has different substituents.
Quinazoline derivatives: : Such as 4-anilinoquinazoline, used in cancer research for its kinase inhibition properties.
This compound stands out due to its specific structural features and diverse applications across multiple disciplines. Fascinating stuff, eh?
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-21-17(11-28-12)13-5-4-6-14(9-13)22-18(25)10-24-19(26)15-7-2-3-8-16(15)23-20(24)27/h2-9,11H,10H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSKHHSOCXPZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)



![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2720060.png)

![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)
![2-methyl-6-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2720068.png)
![N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2720070.png)
